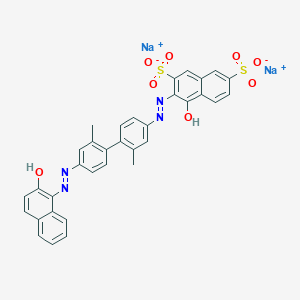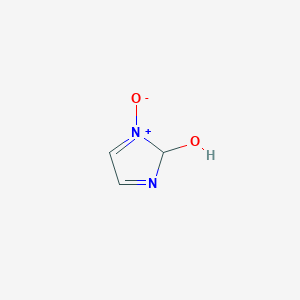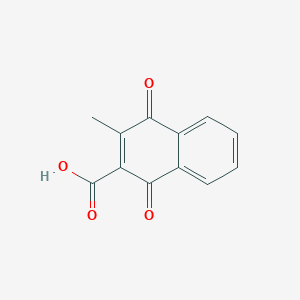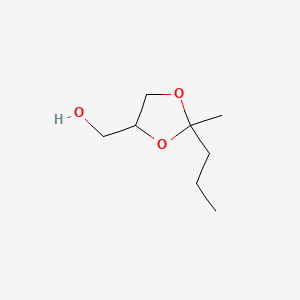
Disodium 4-hydroxy-3-((4'-((2-hydroxynaphthyl)azo)-2,2'-dimethyl(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency. The final product is purified through filtration, crystallization, or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures to visualize cellular components.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Wirkmechanismus
The mechanism of action of Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can affect the structure and function of proteins, nucleic acids, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-1-sulphonate
- Disodium 4-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and form stable complexes with different substrates makes it a valuable compound in multiple applications.
Eigenschaften
CAS-Nummer |
3701-40-4 |
|---|---|
Molekularformel |
C34H24N4Na2O8S2 |
Molekulargewicht |
726.7 g/mol |
IUPAC-Name |
disodium;4-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O8S2.2Na/c1-19-15-23(35-37-32-28-6-4-3-5-21(28)7-14-30(32)39)8-11-26(19)27-12-9-24(16-20(27)2)36-38-33-31(48(44,45)46)18-22-17-25(47(41,42)43)10-13-29(22)34(33)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI-Schlüssel |
CCOPUGSPAPWFFC-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)


![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)

